

BRITE-338733: A Technical Overview of its Biological Activities

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Compound of Interest

Compound Name: *BRITE-338733*

Cat. No.: *B2660364*

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For Researchers, Scientists, and Drug Development Professionals

BRITE-338733 has emerged as a molecule of significant interest due to its inhibitory effects on fundamental cellular processes. Initially identified as a potent inhibitor of bacterial RecA ATPase, its biological activities have since been shown to extend to eukaryotic systems, including the modulation of chromatin remodeling and cytotoxicity against cancer cells. This document provides a comprehensive technical guide to the core biological activities of **BRITE-338733**, summarizing key quantitative data, outlining experimental methodologies, and visualizing associated cellular pathways.

Quantitative Biological Data

The following table summarizes the known quantitative data for the biological activity of **BRITE-338733**.

Target/Activity	Metric	Value	Cell/System	Reference
RecA ATPase Activity	IC50	4.7 μ M	E. coli	[1][2][3][4]
RecA ATPase Inhibition	Hill Slope	7.6	E. coli	[2]
Anticancer Activity	-	Cytotoxic	Breast Cancer Cells	
DNA Interaction	-	Strong Binding	-	
Chromatin Remodeling	-	Inhibition of ATP hydrolysis	RSC Chromatin Remodeler	

Key Biological Activities and Mechanisms of Action

RecA ATPase Inhibition and Prevention of Antibiotic Resistance

BRITE-338733 is a well-characterized inhibitor of the bacterial RecA protein's ATPase activity. RecA is a central component of the bacterial SOS response, a crucial pathway for DNA repair and the development of antibiotic resistance. By inhibiting RecA, **BRITE-338733** effectively disrupts the SOS response, thereby preventing the emergence of resistance to antibiotics like ciprofloxacin in bacteria such as Escherichia coli.

Inhibition of Chromatin Remodeling and Anticancer Potential

Beyond its effects in prokaryotes, **BRITE-338733** has been shown to inhibit the ATP hydrolysis activity of the RSC (Remodels the Structure of Chromatin) complex, an ATP-dependent chromatin remodeler in eukaryotes. These chromatin remodelers play a critical role in regulating gene expression by altering the structure of chromatin. The dysregulation of these complexes is often implicated in cancer. Furthermore, **BRITE-338733** exhibits strong binding to DNA and has demonstrated cytotoxic effects against breast cancer cells, suggesting its potential as a therapeutic agent in oncology.

Experimental Methodologies

RecA ATPase Inhibition Assay (Phosphomolybdate-Blue Assay)

A phosphomolybdate-blue (PMB) ATPase assay was utilized for the high-throughput screening that initially identified **BRITE-338733** as a RecA inhibitor. This colorimetric assay quantifies the amount of inorganic phosphate released from ATP hydrolysis by RecA.

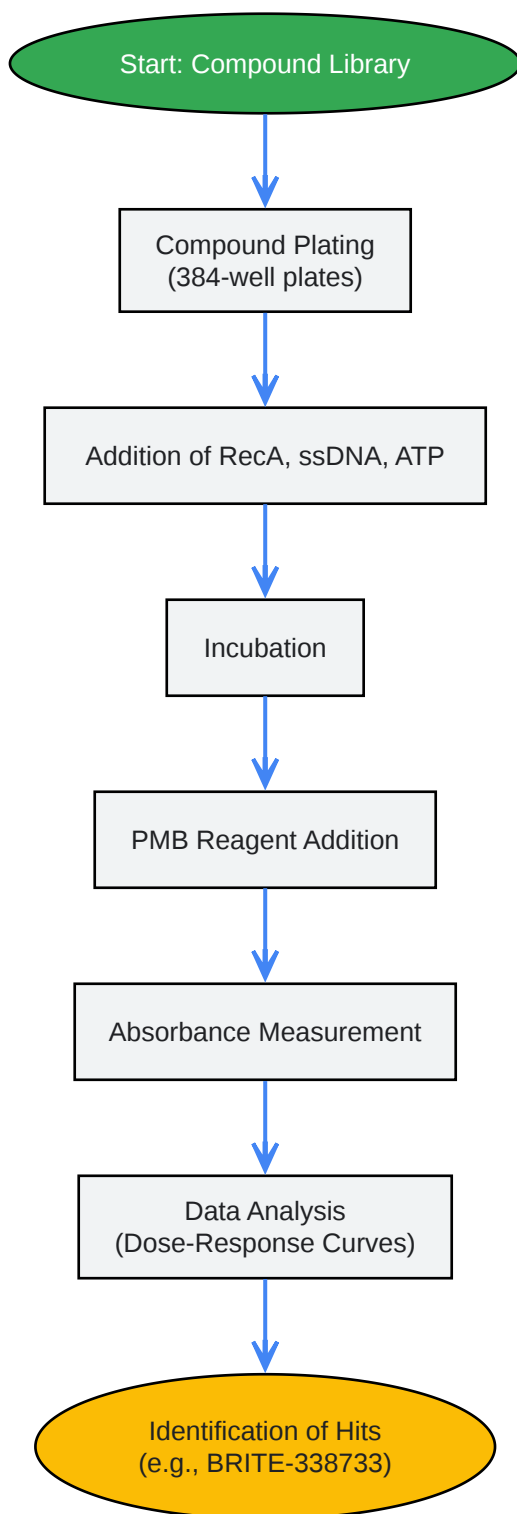
General Protocol Outline:

- **Compound Plating:** A solution of **BRITE-338733** in DMSO is dispensed into a 384-well plate. Control wells contain only DMSO.
- **Reagent Addition:** A reaction mixture containing RecA protein, single-stranded DNA (ssDNA), and ATP in an appropriate buffer is added to the wells.
- **Incubation:** The plate is incubated to allow the enzymatic reaction to proceed.
- **Detection:** A solution of ammonium molybdate and malachite green is added to the wells. In the presence of inorganic phosphate, a colored complex is formed.
- **Measurement:** The absorbance of the colored product is measured using a plate reader. The degree of color development is inversely proportional to the inhibitory activity of the compound.
- **Data Analysis:** The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the absorbance against a range of compound concentrations and fitting the data to a dose-response curve.

Visualizing Cellular Pathways and Workflows

Signaling Pathway: Inhibition of the Bacterial SOS Response





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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com